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Compound of Interest

Compound Name: 2-(2-Iodo-1H-indol-1-yl)acetic acid

CAS No.: 206196-81-8

Cat. No.: B3040465

Get Quote

Executive Summary
N-substituted indole-2-iodide derivatives represent a specialized class of heterocyclic

pharmacophores. While often categorized as high-value synthetic intermediates for cross-

coupling reactions (Suzuki, Sonogashira), recent medicinal chemistry validates them as direct

biological agents. The iodine atom at the C2 position introduces unique physicochemical

properties—specifically halogen bonding (XB) and enhanced lipophilicity—which modulate

binding affinity against targets such as Pyruvate Kinase (PK) in MRSA and Tubulin in cancer

cells.

This guide analyzes the structure-activity relationship (SAR) of these derivatives, their

mechanism of action (MoA), and provides validated protocols for their synthesis and biological

screening.

Chemical Basis & Structure-Activity Relationship
(SAR)
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The biological potency of N-substituted 2-iodoindoles is governed by the electronic and steric

environment of the indole core.

The Role of the C2-Iodine Atom
Unlike lighter halogens (F, Cl), the iodine atom at C2 is highly polarizable and capable of

forming strong halogen bonds (XB) with Lewis bases (e.g., backbone carbonyls) in protein

active sites.

Sigma-Hole Interaction: The iodine exhibits a positive electrostatic potential region (sigma-

hole) along the C-I bond axis, facilitating directional interactions.

Steric Occlusion: The large van der Waals radius of iodine (1.98 Å) effectively fills

hydrophobic pockets, increasing residence time in enzymes like MRSA Pyruvate Kinase.

N-Substitution Effects
Substitution at the N1 position protects the indole nitrogen from metabolic oxidation and

modulates solubility.

N-Sulfonyl/N-Boc Groups: Electron-withdrawing groups (EWG) at N1 destabilize the C2-I

bond slightly but are crucial for precursor stability during synthesis.

N-Alkyl/Aryl Groups: Enhance membrane permeability. N-benzyl variants have shown

superior activity in antimicrobial assays due to π-π stacking interactions within the target

binding site.

Biological Targets and Mechanisms
Antimicrobial Activity (MRSA & Fungi)
N-substituted 2-iodoindoles and their direct coupled derivatives (bis-indoles) are potent

inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).

Target: Bacterial Pyruvate Kinase (PK). The indole scaffold binds at the interface of the PK

tetramer, locking it in an inactive conformation.
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Key Finding: Bis-indole derivatives synthesized from 2-iodo precursors exhibit MIC values as

low as 2.0 μg/mL against MRSA strains.

Antifungal: 2-Arylindoles derived from 2-iodo intermediates show broad-spectrum fungicidal

activity against Rhizoctonia cerealis (EC50 ~2.31 μg/mL), disrupting mycelial growth.

Anticancer Activity (Tubulin Polymerization)
Derivatives accessed via the 2-iodo handle (e.g., 2-phenylindoles) act as Tubulin Assembly

Inhibitors.

Mechanism: They bind to the Colchicine-binding site of tubulin, preventing microtubule

polymerization during mitosis, leading to G2/M cell cycle arrest and apoptosis.

Potency: 2-Phenylindole derivatives have demonstrated IC50 values in the nanomolar range

(50–100 nM) against MCF-7 breast cancer lines.

Visualization: Mechanism & Synthesis[1][2][3][4]
Synthesis and Pharmacophore Generation
The following diagram illustrates the conversion of N-substituted indoles into active 2-iodo

derivatives and their subsequent transformation into bioactive bis-indoles.
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Caption: Synthetic pathway generating the 2-iodoindole pharmacophore and its diversification

into specific antimicrobial and anticancer agents.

Mechanism of Action: Halogen Bonding
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Caption: Mechanistic interaction showing the iodine sigma-hole forming a halogen bond with

the target protein, stabilizing the inhibitory complex.

Experimental Protocols
Protocol: Regioselective Synthesis of N-Substituted 2-
Iodoindole
Rationale: Direct iodination of indoles often yields the 3-iodo isomer. To access the 2-iodo

derivative, a lithiation-trapping strategy is required.

Protection: Dissolve indole (10 mmol) in DMF. Add NaH (1.2 eq) at 0°C, stir for 30 min. Add

benzenesulfonyl chloride (1.1 eq). Stir 2h. Isolate N-phenylsulfonyl indole.

Lithiation: Dissolve protected indole in anhydrous THF under Argon. Cool to -78°C.
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Deprotonation: Add LDA (1.2 eq) dropwise. Stir for 1h to generate the C2-lithio species.

Iodination: Add solution of 1,2-diiodoethane (1.3 eq) in THF. Stir 30 min at -78°C, then warm

to RT.

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] Purify via silica gel

chromatography (Hexane/EtOAc).

Validation: 1H-NMR should show loss of C2 proton and a downfield shift of C3 proton.

Protocol: MIC Determination (Microbroth Dilution)
Target Organism:S. aureus (MRSA strains).

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Plate Setup: Dispense 100 μL of broth into 96-well plates.

Compound Dilution: Add 2-iodoindole derivative stock (in DMSO) to first column. Perform

serial 2-fold dilutions. Final DMSO concentration < 1%.

Incubation: Add 100 μL of diluted inoculum to each well. Incubate at 37°C for 18–24h.

Readout:MIC is the lowest concentration showing no visible growth. Confirm with Resazurin

dye (blue to pink indicates viable cells).

Data Summary: Biological Potency
The following table summarizes the activity of key N-substituted indole-2-iodide derivatives and

their direct downstream products.
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Compound
Class

N-
Substituent

C2-
Substituent

Target /
Assay

Potency
(IC50 / MIC)

Ref

2-Iodoindole

(Core)

Phenylsulfon

yl
Iodine

Synthetic

Intermediate

N/A

(Precursor)
[1]

Bis-indole Methyl
(Linked via

C2)

MRSA

Pyruvate

Kinase

IC50: 21.4

nM
[1]

Bis-indole Benzyl
(Linked via

C2)

S. aureus

(Cellular)

MIC: 2.0

μg/mL
[1]

2-Arylindole H / Alkyl
Phenyl (via 2-

I)

Rhizoctonia

cerealis

EC50: 2.31

μg/mL
[2]

2-

Phenylindole
Methyl

3,4,5-

Trimethoxyph

enyl

MCF-7

(Breast

Cancer)

IC50: 52 nM [3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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